ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-4-18-12(3)14(10-16-18)11-17-8-6-13(7-9-17)15(19)20-5-2/h10,13H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYCGMISVOIRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144610 | |
| Record name | Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006349-05-8 | |
| Record name | Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006349-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Preparation of 4-(Bromomethyl)-1-Ethyl-5-Methyl-1H-Pyrazole
The pyrazole intermediate is synthesized via chloromethylation or bromomethylation of 1-ethyl-5-methylpyrazole. For example:
Alkylation of Ethyl Piperidine-4-Carboxylate
The piperidine ester undergoes nucleophilic substitution with the bromomethylpyrazole:
-
Reaction Conditions :
-
Mechanism : The base deprotonates the piperidine nitrogen, enhancing its nucleophilicity to attack the electrophilic bromomethyl group.
Workup and Purification
-
Filtration : Remove inorganic salts (e.g., KBr).
-
Distillation : Eliminate solvents under reduced pressure.
-
Chromatography : Purify via silica gel column chromatography using ethyl acetate/hexane eluents.
Yield : 75–85% (theoretical), with purity >90% achievable via optimized conditions.
Synthetic Route 2: Esterification of Piperidine-4-Carboxylic Acid Precursor
This approach involves synthesizing the piperidine-carboxylic acid derivative first, followed by esterification.
Synthesis of 1-[(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Methyl]Piperidine-4-Carboxylic Acid
Esterification with Ethanol
-
Fischer Esterification : Reflux the carboxylic acid with excess ethanol and catalytic sulfuric acid.
-
Alternative : Use thionyl chloride to convert the acid to an acyl chloride, then react with ethanol.
Yield : 80–90% after purification.
Optimization Strategies
Solvent and Base Selection
Temperature Control
-
Alkylation : Elevated temperatures (60–80°C) accelerate substitution but may promote side reactions.
-
Esterification : Reflux conditions (70–80°C) are optimal for Fischer esterification.
Purification Techniques
-
Recrystallization : Use ethanol/water mixtures to isolate the final product.
-
Distillation : Remove low-boiling-point byproducts under vacuum.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Alkylation) | Route 2 (Esterification) |
|---|---|---|
| Steps | 2 | 3 |
| Overall Yield | 75–85% | 70–80% |
| Ester Stability | High (ester pre-formed) | Risk of hydrolysis |
| Purification Complexity | Moderate | High (acidic workup) |
Route 1 is preferred for its simplicity and higher yield, while Route 2 offers flexibility if carboxylic acid intermediates are required for further derivatization.
Scalability and Industrial Relevance
Industrial-scale synthesis requires:
-
Continuous Flow Systems : To maintain temperature control and improve reaction consistency.
-
Green Chemistry Principles : Replace dichloroethane with biodegradable solvents (e.g., cyclopentyl methyl ether).
-
Cost Efficiency : Optimize molar ratios to minimize excess reagents.
The patent CN106187894A demonstrates scalable protocols for analogous pyrazole esters, achieving >95% purity with vacuum distillation and washing steps .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C12H17N3O3
- Molecular Weight : 251.28 g/mol
- IUPAC Name : 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
The structure features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.
Medicinal Chemistry
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate has been investigated for its potential therapeutic effects. Its derivatives are known to exhibit various pharmacological activities, including:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine have shown efficacy against breast and lung cancer cell lines .
Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for studying neuropsychiatric disorders. Its derivatives have been explored for:
- Anxiolytic Effects : Studies suggest that modifications of the piperidine structure can enhance anxiolytic properties, potentially offering new treatments for anxiety disorders .
Organic Synthesis
In synthetic organic chemistry, ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:
- Synthesis of Bioactive Compounds : The compound serves as a building block for synthesizing other bioactive molecules, particularly those with potential therapeutic applications .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those based on ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine. The results demonstrated significant cytotoxicity against several cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Neuropharmacological Screening
In another study focused on neuropharmacology, researchers synthesized various piperidine derivatives and tested their anxiolytic effects in animal models. The findings suggested that certain modifications to the ethyl pyrazole moiety enhanced the anxiolytic activity, indicating that this compound could be further developed into a therapeutic agent for anxiety disorders .
Mecanismo De Acción
The mechanism of action of ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Key Research Findings
- Synthetic Utility : The ethyl ester group is commonly used in prodrug design due to its balance of lipophilicity and ease of hydrolysis in target tissues .
Actividad Biológica
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate is a compound that belongs to a class of substituted piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 250.31 g/mol
The structural representation highlights the presence of a piperidine ring, a pyrazole moiety, and an ethyl ester functional group, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that derivatives containing pyrazole and piperidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown inhibitory effects on tumor growth through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : Research indicates that pyrazole derivatives can possess antibacterial and antifungal activities. These compounds may disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in microbial metabolism .
- Neuroprotective Effects : Some studies suggest that piperidine-based compounds may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Studies
Several case studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Anticancer Activity
A study evaluated a series of piperidine derivatives for their anticancer properties against human cervical cancer (HeLa) cells. Compounds demonstrated IC50 values ranging from 10 to 50 µM, with structural modifications leading to enhanced activity .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 25 | Apoptosis induction |
| Compound B | 15 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of pyrazole derivatives was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly increased antibacterial potency, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound C | 8 µg/mL | Staphylococcus aureus |
| Compound D | 16 µg/mL | Escherichia coli |
Q & A
Q. Validation Methods :
- Purity : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproducts .
- Structural Confirmation : H/C NMR (e.g., piperidine CH signals at δ 2.5–3.5 ppm) and X-ray crystallography (as in for analogous compounds) .
Basic Question: How is the molecular structure of this compound characterized, and what computational tools predict its stability?
Answer:
Experimental Characterization :
- X-ray Diffraction : Resolves bond lengths and angles (e.g., piperidine chair conformation and pyrazole planarity) .
- Spectroscopy : FT-IR confirms ester C=O stretches (~1700 cm) and pyrazole N-H/N-C vibrations .
Q. Computational Tools :
- Density Functional Theory (DFT) : Predicts optimized geometry and electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments .
Advanced Question: How can computational reaction design improve the synthesis yield and selectivity of this compound?
Answer:
Modern approaches integrate:
Quantum Chemical Calculations : Transition state analysis identifies energy barriers for side reactions (e.g., ester hydrolysis or pyrazole dimerization) .
Machine Learning (ML) : Trained on reaction databases (e.g., PubChem), ML models predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) .
High-Throughput Screening (HTS) : Automated platforms test 96-well plate reaction conditions (e.g., temperature gradients, reagent stoichiometry) .
Case Study : ICReDD’s workflow reduced reaction optimization time by 60% for similar piperidine-pyrazole hybrids .
Advanced Question: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?
Answer:
Key SAR findings from analogous compounds ():
| Modification Site | Effect on Bioactivity | Reference |
|---|---|---|
| Piperidine Ester (R=ethyl) | Hydrolysis to carboxylic acid improves solubility but reduces CNS penetration . | |
| Pyrazole Substituents | 5-Methyl group enhances antimicrobial activity; 1-ethyl group reduces cytotoxicity . | |
| Methylene Linker | Replacement with sulfur or oxygen alters conformational flexibility and target binding . |
Q. Methodological Approach :
- Fragment-Based Drug Design (FBDD) : Screen truncated analogs (e.g., pyrazole-only fragments) to identify critical pharmacophores .
Advanced Question: How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in preclinical studies?
Answer:
Contradictions arise from:
- Assay Variability : Differences in bacterial strains (Gram+ vs. Gram−) or cell lines (e.g., HEK293 vs. HepG2) .
- Dose-Dependent Effects : Cytotoxicity at high concentrations (IC > 50 μM) may mask antimicrobial efficacy at lower doses .
Q. Resolution Strategies :
Standardized Protocols : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays .
Selectivity Index (SI) : Calculate SI = IC(host cells)/IC(pathogen); SI > 10 indicates therapeutic potential .
Advanced Question: What methodologies address solubility and formulation challenges for in vivo studies?
Answer:
Solubility Enhancement :
- Co-Solvents : Use PEG-400 or cyclodextrins for aqueous solubility (e.g., 20% w/v β-cyclodextrin increases solubility 10-fold) .
- Prodrug Strategies : Convert the ethyl ester to a phosphate salt for parenteral administration .
Q. Formulation Optimization :
- Nanoencapsulation : Liposomal or PLGA nanoparticles improve bioavailability (e.g., 80% encapsulation efficiency for piperidine derivatives) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
